molecular formula C7H13Cl2N3 B1396974 [(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride CAS No. 1332529-51-7

[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride

Cat. No. B1396974
M. Wt: 210.1 g/mol
InChI Key: HDIRGZBKBJGXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride” is a chemical compound with the CAS Number: 1332529-51-7 . It has a molecular weight of 210.11 . The IUPAC name for this compound is (2-ethyl-4-pyrimidinyl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride” is 1S/C7H11N3.2ClH/c1-2-7-9-4-3-6(5-8)10-7;;/h3-4H,2,5,8H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride” has a molecular formula of C7H13Cl2N3 and a molecular weight of 210.1 g/mol. The compound should be stored in a refrigerated environment .

Scientific Research Applications

  • Field : Medicinal Chemistry
  • Application : Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding fungicidal activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .
  • Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6- (difluoromethyl)-2-methyl-N- (1- ( (5- (trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

For safety information and potential hazards associated with “[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(2-ethylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-7-9-4-3-6(5-8)10-7;;/h3-4H,2,5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRGZBKBJGXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Ethylpyrimidin-4-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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